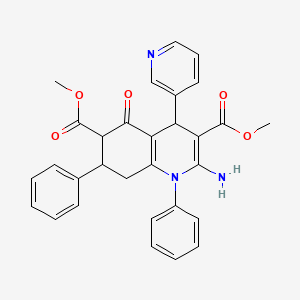![molecular formula C29H27N3O3 B4302650 1,5'-DIBENZYL-3'-ETHYL-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE](/img/structure/B4302650.png)
1,5'-DIBENZYL-3'-ETHYL-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE
Vue d'ensemble
Description
1,5’-dibenzyl-3’-ethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety fused with a pyrrolo[3,4-c]pyrrole system, making it a significant molecule in the field of heterocyclic chemistry.
Méthodes De Préparation
The synthesis of 1,5’-dibenzyl-3’-ethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves a multi-step process. One common method is the cycloaddition of azomethine ylides, which are generated in situ from isatins and α-amino acids, to maleimides . This reaction is carried out under mild conditions and provides good yields of the desired spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1,5’-dibenzyl-3’-ethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1,5’-dibenzyl-3’-ethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Spiro[indole-3,2’-pyrrolidin]-2-one: This compound shares a similar spiro structure but differs in the fused ring system, leading to different biological activities.
Spirotriprostatins: These compounds, derived from Aspergillus fumigatus, have shown significant antitumor properties and are structurally related to the compound .
Mitraphylline: An alkaloid with a spiro structure, known for its anticancer and anti-inflammatory properties.
The uniqueness of 1,5’-dibenzyl-3’-ethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1',5-dibenzyl-1-ethylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c1-2-22-24-25(27(34)32(26(24)33)18-20-13-7-4-8-14-20)29(30-22)21-15-9-10-16-23(21)31(28(29)35)17-19-11-5-3-6-12-19/h3-16,22,24-25,30H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXQVBJFKGRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(TRIFLUOROMETHYL)BENZYL 3-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE](/img/structure/B4302569.png)
![N-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ACETYLPHENYL)-N-CYCLOHEXYLTHIOUREA](/img/structure/B4302578.png)
![3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4302592.png)


![4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302622.png)
![4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302627.png)
![7-(DIPROPYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B4302644.png)
![2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE](/img/structure/B4302648.png)
![1-BENZYL-3'-[2-(METHYLSULFANYL)ETHYL]-5'-PHENYL-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE](/img/structure/B4302658.png)
![1,5'-dibenzyl-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302664.png)
![1-benzyl-3'-ethyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302667.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302668.png)

